molecular formula C21H24N2O4S B250455 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo: B250455
Peso molecular: 400.5 g/mol
Clave InChI: XHIHKEPIGAKSSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is a promising drug candidate for the treatment of various types of cancer and autoimmune diseases.

Mecanismo De Acción

2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by selectively inhibiting the activity of BTK, ITK, and TCR signaling, which are key regulators of immune cell function. By blocking these kinases, this compound prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation. This compound also enhances the activity of natural killer cells, which play a critical role in the immune response against cancer and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In addition, this compound has a favorable safety profile, with no significant adverse effects observed in clinical trials. This compound is well-tolerated by patients and has shown promising efficacy in early-phase clinical trials for the treatment of various types of cancer and autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent and selective inhibition of BTK, ITK, and TCR signaling, its favorable safety profile, and its ability to enhance the activity of natural killer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and its limited availability.

Direcciones Futuras

There are several potential future directions for the development of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to optimize the synthesis process to improve the yield and purity of the product. Another direction is to explore the use of this compound in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further clinical trials are needed to determine the optimal dosing and treatment duration of this compound for the treatment of various types of cancer and autoimmune diseases. Finally, the development of novel BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer and autoimmune diseases.

Métodos De Síntesis

The synthesis of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the key intermediate 4-(tetrahydro-2-furanylmethoxy)benzoic acid, the coupling of the intermediate with 4-amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and the final conversion of the resulting product to the amide form. The synthesis process is complex and requires careful optimization to achieve high yields and purity.

Aplicaciones Científicas De Investigación

2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases. In vitro and in vivo studies have shown that this compound inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling. These kinases play important roles in the development and progression of cancer and autoimmune diseases, making them attractive targets for drug development.

Propiedades

Fórmula molecular

C21H24N2O4S

Peso molecular

400.5 g/mol

Nombre IUPAC

2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O4S/c22-19(24)18-16-5-1-2-6-17(16)28-21(18)23-20(25)13-7-9-14(10-8-13)27-12-15-4-3-11-26-15/h7-10,15H,1-6,11-12H2,(H2,22,24)(H,23,25)

Clave InChI

XHIHKEPIGAKSSE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N

SMILES canónico

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.